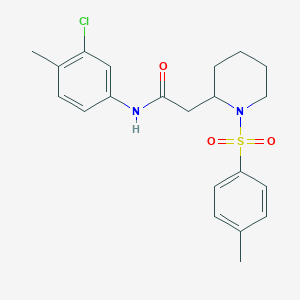![molecular formula C16H12F4N2O B2926713 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine CAS No. 327088-81-3](/img/structure/B2926713.png)
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an isoindol-1-imine structure. The presence of fluorine atoms in the molecule imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Aplicaciones Científicas De Investigación
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising properties as a drug or a material, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde with an appropriate amine to form the corresponding imine. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final isoindol-1-imine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Continuous flow reactors and catalytic processes are often employed to achieve efficient and scalable production. The use of high-pressure reactors and controlled temperature conditions ensures the stability of the tetrafluoroethoxy group during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Mecanismo De Acción
The mechanism of action of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazole: Shares the tetrafluoroethoxy group but differs in the core structure.
2-(1,1,2,2-tetrafluoroethoxy)benzoic acid: Contains the same ether group but has a carboxylic acid functional group.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Similar ether group with a methyl-substituted benzene ring .
Uniqueness
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine is unique due to its isoindol-1-imine core, which imparts distinct chemical reactivity and biological activity. The combination of the tetrafluoroethoxy group with the isoindol-1-imine structure makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O/c17-15(18)16(19,20)23-12-7-5-11(6-8-12)22-9-10-3-1-2-4-13(10)14(22)21/h1-8,15,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVIWFYNWTLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)



![N-(2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2926641.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B2926642.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)
![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)
![N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)
![(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2926648.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2926651.png)

